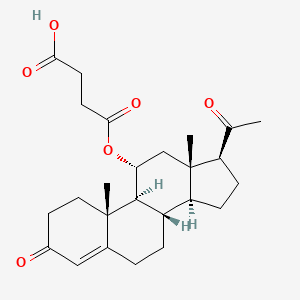
Progesterone-11-Alpha-Ol-Hemisuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11alpha-hydroxyprogesterone hemisuccinate is a steroid ester that is the O-succinoyl derivative of 11alpha-hydroxyprogesterone. It is a 20-oxo steroid, a dicarboxylic acid monoester, a steroid ester, a 3-oxo-Delta(4) steroid and a hemisuccinate. It derives from a succinic acid and an 11alpha-hydroxyprogesterone.
Aplicaciones Científicas De Investigación
Radioimmunoassay of Haptens : A study by Corrie, Ratcliffe, and Macpherson (1982) demonstrated the use of a 125iodinated progesterone 11 alpha-glucuronide-tyramine conjugate as a radioligand in radioimmunoassays. This approach produced sensitive and precise assays for progesterone, proving clinically useful for hormone detection (Corrie, Ratcliffe, & Macpherson, 1982).
Enzymeimmunoassay for Progesterone : Sauer, Foulkes, and Cookson (1981) developed a sensitive enzymeimmunoassay for measuring progesterone in unextracted bovine milk, using a synthesized N-hydroxysuccinimide ester of 11 alpha-hydroxyprogesterone 11-hemisuccinate (Sauer, Foulkes, & Cookson, 1981).
Microtitre-Plate Enzymeimmunoassay of Progesterone : Another study by Sauer et al. (1986) described a microtitre plate enzymeimmunoassay for progesterone in milk, employing antiserum against 11 alpha-hydroxyprogesterone 11-hemisuccinate. This assay provided a practical method for pregnancy testing in dairy cattle (Sauer et al., 1986).
Influence of Functional Groups on Antibody Affinity : Bacigalupo et al. (1988) investigated the effects of chemical structure on the immunological properties of derivatives of 11 alpha-hydroxyprogesterone 11-hemisuccinate, suggesting hypotheses about how structural features impact antibody affinity (Bacigalupo et al., 1988).
Fluorescent Derivatives for Fluoro Immunoassay : Parini et al. (1985) synthesized two fluorescent derivatives of progesterone from 11 alpha-hydroxyprogesterone 11-hemisuccinate for use in fluoro immunoassays, demonstrating their fluorometric and immunological properties (Parini et al., 1985).
Monoclonal Antibody to Progesterone : Fantl, Wang, and Whitehead (1981) developed a monoclonal antibody to progesterone using the antigen 11α-hydroxyprogesterone hemisuccinate conjugated to bovine serum albumin. This study provided insights into the cross-reactivity and affinity of the antibody (Fantl, Wang, & Whitehead, 1981).
Fractionation of Antiserum to Progesterone : Parini et al. (1995) explored fractionating antibodies from an antiserum to progesterone-11 alpha-hemisuccinate-BSA, using biospecific adsorbents. This research offered a deeper understanding of antibody specificity and affinity (Parini et al., 1995).
Propiedades
Fórmula molecular |
C25H34O6 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
4-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20+,23+,24-,25+/m0/s1 |
Clave InChI |
JBBNFGYRYNBDIH-DBGGZKJISA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
SMILES canónico |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C |
Sinónimos |
11 alpha-hemisuccinyl-progesterone 11 alpha-hydroxy-4-pregnene-3,20-dione-11-hemisuccinate 11alpha-hydroxyprogesterone hemisuccinate progesterone 11-hemisuccinate progesterone 11-hemisuccinate, (11alpha)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



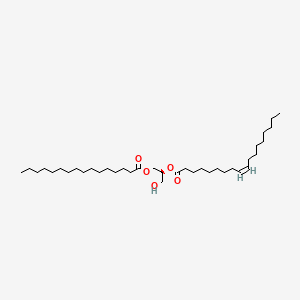

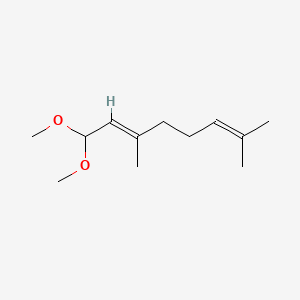
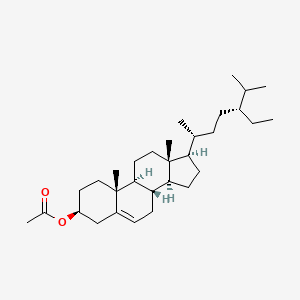
![(5R)-3'-phenyl-1-(phenylmethyl)spiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1237992.png)



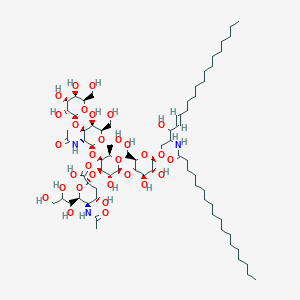
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
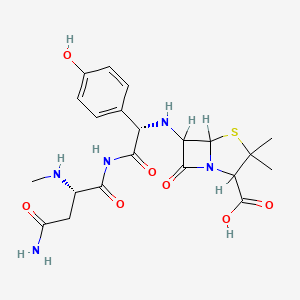
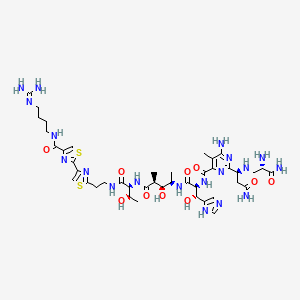

![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)